2,5-Dimethoxyphenol;methylcarbamic acid
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Overview
Description
2,5-Dimethoxyphenol;methylcarbamic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 5 positions and a methylcarbamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenol;methylcarbamic acid typically involves multiple steps:
Formylation of 1,4-Dimethoxybenzene: This step involves reacting 1,4-dimethoxybenzene with a formylation reagent to obtain 2,5-dimethoxybenzaldehyde.
Reduction to 2,5-Dimethoxybenzyl Alcohol: The 2,5-dimethoxybenzaldehyde is then reduced using a reducing agent such as sodium borohydride to produce 2,5-dimethoxybenzyl alcohol.
Bromination: The 2,5-dimethoxybenzyl alcohol is brominated to form 2-bromomethyl-1,4-dimethoxybenzene.
Carboxylation: Finally, the brominated compound is reacted with magnesium or butyl lithium and carbon dioxide to yield 2,5-dimethoxyphenylacetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2,5-Dimethoxyphenol;methylcarbamic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenol;methylcarbamic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenacyl carbamate: Similar in structure but with methyl groups instead of methoxy groups.
2,5-Dimethoxybenzaldehyde: Lacks the carbamic acid group but shares the methoxy substitutions.
Properties
CAS No. |
75912-06-0 |
---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2,5-dimethoxyphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O3.C2H5NO2/c1-10-6-3-4-8(11-2)7(9)5-6;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
DLYJLNBOXIPSPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.COC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
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